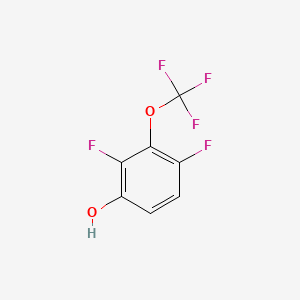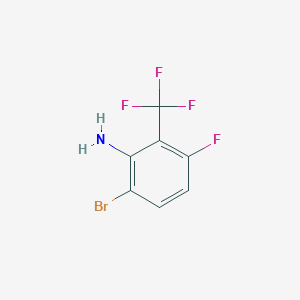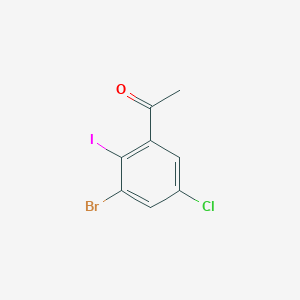![molecular formula C20H25F3N8O4 B8216121 2,2-difluoroethyl (3S)-3-[[6-(2-aminopyrimidin-5-yl)-5-fluoro-2-morpholin-4-ylpyrimidin-4-yl]amino]-3-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 2067281-51-8](/img/structure/B8216121.png)
2,2-difluoroethyl (3S)-3-[[6-(2-aminopyrimidin-5-yl)-5-fluoro-2-morpholin-4-ylpyrimidin-4-yl]amino]-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Übersicht
Beschreibung
PF-06843195 is a highly selective inhibitor of phosphoinositide 3-kinase alpha (PI3Kα). This compound has shown significant potential in the suppression of the PI3K/mammalian target of rapamycin (mTOR) signaling pathway, which is crucial in various cellular processes such as growth, proliferation, and survival. PF-06843195 has demonstrated durable antitumor efficacy, making it a promising candidate for cancer research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: PF-06843195 can be synthesized through a series of chemical reactions involving the formation of its core structure, followed by the introduction of functional groups. The synthetic route typically involves the following steps:
- Formation of the bipyrimidine core.
- Introduction of the morpholine ring.
- Addition of the difluoroethyl group.
- Final coupling reactions to introduce the pyrrolidine carboxylate moiety.
Industrial Production Methods: The industrial production of PF-06843195 involves optimizing the synthetic route for large-scale production. This includes:
- Selection of appropriate solvents and reagents to ensure high yield and purity.
- Optimization of reaction conditions such as temperature, pressure, and reaction time.
- Implementation of purification techniques such as crystallization and chromatography to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Arten von Reaktionen: PF-06843195 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an der Hydroxymethylgruppe.
Reduktion: Reduktionsreaktionen können an der Difluorethylgruppe auftreten.
Substitution: Substitutionsreaktionen können am Bipyrimidinkern und am Morpholinring stattfinden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.
Substitution: Substitutionsreaktionen erfordern oft Katalysatoren wie Palladium oder Kupfer sowie geeignete Liganden.
Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene Derivate von PF-06843195 mit Modifikationen an der Hydroxymethyl-, Difluorethyl- und Bipyrimidin-Einheit .
Wissenschaftliche Forschungsanwendungen
PF-06843195 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeugverbindung zur Untersuchung des PI3K/mTOR-Signalwegs verwendet.
Biologie: In Zellassays eingesetzt, um die Rolle von PI3Kα bei Zellwachstum und Proliferation zu untersuchen.
Medizin: Als potenzieller Therapeutikum für die Behandlung von Krebs, insbesondere Brustkrebs, untersucht, da es die Proliferation von Krebszelllinien wie MCF7 und T47D hemmen kann.
Industrie: Wird bei der Entwicklung neuer PI3K-Inhibitoren und verwandter Verbindungen für pharmazeutische Anwendungen eingesetzt
5. Wirkmechanismus
PF-06843195 entfaltet seine Wirkung, indem es selektiv die Aktivität von PI3Kα hemmt. Diese Hemmung stört den PI3K/mTOR-Signalweg, was zu einer reduzierten Phosphorylierung von nachgeschalteten Zielmolekülen wie AKT und p70S6K führt. Die hohe Selektivität der Verbindung für PI3Kα gegenüber anderen Isoformen (PI3Kβ, PI3Kδ und PI3Kγ) und mTOR gewährleistet eine gezielte Wirkung mit minimalen Off-Target-Effekten. Zu den beteiligten molekularen Zielmolekülen und Signalwegen gehören:
PI3Kα: Die Hemmung von PI3Kα reduziert die Produktion von Phosphatidylinositol (3,4,5)-trisphosphat (PIP3), einem wichtigen Second Messenger im Signalweg.
AKT: Eine reduzierte Phosphorylierung von AKT an Threonin 308 (T308) und Serin 473 (S473) führt zu einer verringerten Zellüberlebensrate und Proliferation.
mTOR: Die Hemmung der mTOR-Signalgebung unterdrückt das Zellwachstum und die Proteinsynthese weiter
Wirkmechanismus
PF-06843195 exerts its effects by selectively inhibiting the activity of PI3Kα. This inhibition disrupts the PI3K/mTOR signaling pathway, leading to reduced phosphorylation of downstream targets such as AKT and p70S6K. The compound’s high selectivity for PI3Kα over other isoforms (PI3Kβ, PI3Kδ, and PI3Kγ) and mTOR ensures targeted action with minimal off-target effects. The molecular targets and pathways involved include:
PI3Kα: Inhibition of PI3Kα reduces the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger in the pathway.
AKT: Reduced phosphorylation of AKT at threonine 308 (T308) and serine 473 (S473) leads to decreased cell survival and proliferation.
mTOR: Inhibition of mTOR signaling further suppresses cell growth and protein synthesis
Vergleich Mit ähnlichen Verbindungen
PF-06843195 ist aufgrund seiner hohen Selektivität für PI3Kα und seiner starken Antitumorwirksamkeit einzigartig. Zu ähnlichen Verbindungen gehören:
Alpelisib (BYL719): Ein weiterer PI3Kα-Inhibitor mit ähnlichen Anwendungen in der Krebsforschung. PF-06843195 hat in Zellassays eine höhere Wirksamkeit gezeigt.
Buparlisib (BKM120): Ein Pan-PI3K-Inhibitor, der mehrere Isoformen von PI3K angreift. Die Selektivität von PF-06843195 für PI3Kα bietet einen gezielteren Ansatz mit möglicherweise weniger Nebenwirkungen.
Copanlisib (BAY 80-6946): Ein PI3K-Inhibitor mit Aktivität gegen sowohl PI3Kα als auch PI3Kδ. .
Zusammenfassend lässt sich sagen, dass PF-06843195 ein hochspezifischer PI3Kα-Inhibitor mit erheblichem Potenzial in der Krebsforschung und therapeutischen Anwendungen ist. Seine einzigartigen Eigenschaften und sein gezielter Wirkmechanismus machen es zu einer wertvollen Verbindung für wissenschaftliche Studien und die Medikamentenentwicklung.
Eigenschaften
IUPAC Name |
2,2-difluoroethyl (3S)-3-[[6-(2-aminopyrimidin-5-yl)-5-fluoro-2-morpholin-4-ylpyrimidin-4-yl]amino]-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F3N8O4/c21-13(22)9-35-19(33)31-2-1-20(10-31,11-32)29-16-14(23)15(12-7-25-17(24)26-8-12)27-18(28-16)30-3-5-34-6-4-30/h7-8,13,32H,1-6,9-11H2,(H2,24,25,26)(H,27,28,29)/t20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOREZYNLPQUKM-FQEVSTJZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(CO)NC2=NC(=NC(=C2F)C3=CN=C(N=C3)N)N4CCOCC4)C(=O)OCC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@]1(CO)NC2=NC(=NC(=C2F)C3=CN=C(N=C3)N)N4CCOCC4)C(=O)OCC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F3N8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2067281-51-8 | |
| Record name | PF-06843195 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2067281518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-06843195 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75658JDG29 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(3R)-N-cyclopropyl-1-[3-(2-methyl-1-oxo-1-piperazin-1-ylpropan-2-yl)oxyphenyl]-N-[[4-(1H-pyrazol-4-yl)phenyl]methyl]piperidine-3-carboxamide](/img/structure/B8216099.png)
![2-[4-[4-[4-(6-carbamimidoyl-1H-benzimidazol-2-yl)phenoxy]butoxy]phenyl]-3H-benzimidazole-5-carboximidamide;tetrahydrochloride](/img/structure/B8216116.png)





